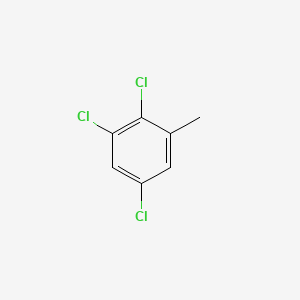

1,2,5-Trichloro-3-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-trichloro-3-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLGPXYADUOPGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548404 | |

| Record name | 1,2,5-Trichloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-86-5 | |

| Record name | 1,2,5-Trichloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing 1,2,5 Trichloro 3 Methylbenzene Within Chlorinated Aromatic Hydrocarbons

Chlorinated aromatic hydrocarbons are organic compounds that feature one or more chlorine atoms attached to an aromatic ring structure. taylorandfrancis.com This class of compounds has been a subject of extensive research due to their widespread presence in the environment and their diverse industrial applications. nih.govepa.gov

These compounds can be formed as byproducts of industrial processes, such as waste incineration and chemical manufacturing. wikipedia.org Their chemical stability and resistance to degradation contribute to their persistence in various environmental matrices, including soil, water, and air. nih.govwikipedia.org

The properties of chlorinated aromatic hydrocarbons, such as their solubility and potential for bioaccumulation, are influenced by the number and position of chlorine atoms on the aromatic ring. Research in this area often focuses on understanding their environmental fate, transport mechanisms, and the factors that govern their persistence.

Isomeric Considerations and Comparative Research Significance of Chlorinated Toluene Derivatives

1,2,5-Trichloro-3-methylbenzene is one of several isomers of trichlorotoluene. Isomers are molecules that have the same molecular formula but different structural arrangements of atoms. In the case of trichlorotoluenes, the variation lies in the positions of the three chlorine atoms on the toluene (B28343) ring.

The specific arrangement of chlorine atoms significantly influences the physicochemical properties and, consequently, the research interest in each isomer. For instance, the substitution pattern can affect the molecule's polarity, boiling point, and reactivity.

Research into chlorinated toluenes often involves comparing the properties and behavior of different isomers. For example, studies have investigated the reductive dehalogenation of various trichlorotoluene isomers under anaerobic conditions, revealing different metabolic pathways. nih.gov For instance, the dechlorination of 2,3,6-trichlorotoluene (B1206156) proceeds differently from that of 2,4,5-trichlorotoluene. nih.gov Such comparative studies are crucial for understanding the environmental breakdown of these compounds and for developing potential remediation strategies.

The table below presents a comparison of this compound with some of its isomers.

| Property | This compound | 1,2,3-Trichloro-5-methylbenzene | 1,3,5-Trichloro-2-methylbenzene |

| IUPAC Name | This compound | 1,2,3-trichloro-5-methylbenzene | 1,3,5-trichloro-2-methylbenzene |

| Synonym | 2,3,5-trichlorotoluene | 3,4,5-trichlorotoluene | 2,4,6-trichlorotoluene |

| CAS Number | 56961-86-5 | 21472-86-6 | 23749-65-7 |

| Molecular Formula | C7H5Cl3 | C7H5Cl3 | C7H5Cl3 |

| Molecular Weight | 195.5 g/mol | 195.47 g/mol | 195.5 g/mol |

| InChIKey | OKLGPXYADUOPGA-UHFFFAOYSA-N | DYBIAGHGODIVSM-UHFFFAOYSA-N | RCTKUIOMKBEGTG-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical databases. nih.govnih.govsigmaaldrich.comstenutz.eu

Historical and Current Research Trajectories Pertaining to Halogenated Organic Compounds

Established Synthetic Pathways for Halogenated Toluene (B28343) Systems

The traditional synthesis of halogenated toluenes, including 1,2,5-trichloro-3-methylbenzene, relies on well-established reaction mechanisms that have been industrial mainstays for decades. These methods, while effective, often involve harsh conditions and the formation of isomeric byproducts.

Electrophilic Aromatic Substitution for Chlorination

The primary method for introducing chlorine atoms onto a toluene ring is electrophilic aromatic substitution. youtube.com In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. scranton.edunumberanalytics.com For the chlorination of toluene, molecular chlorine (Cl₂) is activated by a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). youtube.comlibretexts.org The catalyst polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) that can overcome the aromatic stability of the ring. libretexts.orglibretexts.org

The methyl group (-CH₃) on the toluene molecule is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. quora.com Therefore, the initial chlorination of toluene yields a mixture of o-chlorotoluene and p-chlorotoluene. youtube.commdpi.com To achieve a trichloro-substituted product like this compound (also known as 2,3,5-trichlorotoluene), further chlorination steps are necessary. The synthesis can become complex as the existing chlorine atoms, which are deactivating but also ortho-, para-directing, influence the position of subsequent substitutions. quora.com This often results in a mixture of different trichlorotoluene isomers, necessitating purification steps to isolate the desired this compound. google.com

Alkylation Reactions in Chlorobenzene (B131634) Synthesis

An alternative strategy for synthesizing substituted toluenes is the Friedel-Crafts alkylation. chemguide.co.uklibretexts.org This reaction involves introducing an alkyl group to an aromatic ring. chemguide.co.uklibretexts.org To produce a chlorinated toluene, one could theoretically start with a pre-halogenated benzene ring and introduce a methyl group. For instance, a trichlorobenzene could be reacted with an alkylating agent like chloromethane (B1201357) (CH₃Cl) in the presence of a Lewis acid catalyst like AlCl₃. chemguide.co.uklibretexts.org

However, this method has significant limitations in this context. The chlorine atoms already present on the ring are strongly deactivating, making the ring less nucleophilic and thus less reactive towards the electrophilic carbocation generated from the alkyl halide. libretexts.org Furthermore, Friedel-Crafts alkylation is prone to issues such as carbocation rearrangement and polyalkylation, where multiple methyl groups are added to the ring. chemguide.co.uklibretexts.org The product formed, methylbenzene, is more reactive than the starting benzene, which encourages further substitution. chemguide.co.uk

Advanced and Green Chemistry Approaches in this compound Synthesis

In response to the environmental impact of traditional chemical processes, green chemistry principles are increasingly being applied to the synthesis of halogenated aromatic compounds. These approaches prioritize sustainability by improving efficiency and reducing hazardous waste. numberanalytics.com

Principles of Atom Economy and Waste Minimization in Halogenation

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. numberanalytics.com Electrophilic aromatic substitution reactions, such as the chlorination of toluene, inherently have less than perfect atom economy. For every mole of chlorine (Cl₂) that reacts with the toluene ring, one mole of hydrogen chloride (HCl) is produced as a byproduct, meaning not all atoms from the reactants are part of the target molecule. youtube.com

Strategies for waste minimization focus on several key areas:

Catalysis: Using catalytic reagents instead of stoichiometric ones is a fundamental green principle. numberanalytics.com The Lewis acids used in chlorination are true catalysts and are regenerated during the reaction. libretexts.org

Solvent Choice: Avoiding the use of hazardous and volatile organic solvents is critical. Research into greener solvent alternatives is an active area. numberanalytics.com

Process Design: Optimizing reaction conditions to improve selectivity for the desired isomer reduces the generation of unwanted byproducts and simplifies purification, thereby minimizing waste. scranton.edu

Utilization of Green Solvents and Catalysts in Synthesis

Modern synthetic chemistry has seen the development of novel catalytic systems and solvents designed to make halogenation reactions more environmentally benign. cdnsciencepub.comresearchgate.net

Ionic Liquids: Ionic liquids have been investigated as "green" catalysts and solvents for the chlorination of toluene. mdpi.com These salts, which are liquid at low temperatures, can exhibit high Lewis acidity and can be tuned to favor specific products. For example, using an ionic liquid with a ZnₙCl⁻₂ₙ₊₁ anion as a catalyst for toluene chlorination can lead to high conversion (99.7%) and good selectivity for o-chlorotoluene (65.4%) over other isomers and byproducts. mdpi.com A key advantage is that these ionic liquid catalysts can often be recycled, reducing waste. mdpi.com

Catalyst-Free Systems: Remarkably efficient and selective chlorination has been achieved under catalyst-free conditions using simple, non-toxic reagents. rsc.org One such system employs potassium peroxymonosulfate (B1194676) (KHSO₅, often used as Oxone) and potassium chloride (KCl) in solvent-water mixtures at room temperature. rsc.orgrsc.org The choice of organic co-solvent dramatically influences the reaction's regioselectivity. Water-miscible polar solvents like ethanol, methanol, and acetonitrile (B52724) favor aromatic (ring) chlorination, achieving over 98% toluene conversion with up to 86% selectivity for monochlorotoluene products. rsc.orgrsc.org In contrast, chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) favor α-chlorination (side-chain). rsc.orgresearchgate.net This method aligns with multiple green chemistry goals by using inexpensive and safe reagents, operating at ambient temperature, and avoiding toxic catalysts. rsc.org

Table 2: Regioselective Chlorination of Toluene with KHSO₅/KCl in Various Solvents

| Organic Solvent | Toluene Conversion (%) | Aromatic Chlorination Selectivity (%) | α-Chlorination Selectivity (%) |

|---|---|---|---|

| C₂H₅OH | >98 | 86 | 0 |

| CH₃OH | >98 | 75 | 0 |

| CH₃CN | >98 | 61 | 0 |

| CH₂Cl₂ | 59 | 0 | >99 |

| CHCl₃ | 48 | 0 | >99 |

| CCl₄ | 38 | 0 | 81 |

Data sourced from a study on catalyst-free chlorination, demonstrating the effect of solvent choice on reaction outcome. rsc.orgrsc.org

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative to conventional heating methods. ajgreenchem.comnumberanalytics.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields and purity. patsnap.comajchem-a.com This is achieved through the direct and uniform heating of the reaction mixture, which minimizes thermal gradients and side reactions. ajgreenchem.compatsnap.com

The principles of green chemistry strongly advocate for the reduction or elimination of volatile organic solvents, which are often toxic and pose environmental hazards. dergipark.org.trbenthamdirect.com Solvent-free reactions, also known as neat or solid-state reactions, align with this principle by carrying out transformations without a traditional solvent medium. tandfonline.comnih.gov When combined with microwave irradiation, solvent-free conditions can lead to highly efficient and environmentally benign synthetic protocols. dergipark.org.tr

For the synthesis of this compound, a potential microwave-assisted, solvent-free approach would involve the direct chlorination of 3-methylaniline or a partially chlorinated toluene derivative. While specific literature on the microwave-assisted synthesis of this compound is not abundant, the successful application of MAOS to the chlorination of other aromatic compounds provides a strong precedent. For instance, the oxidative chlorination of various arenes has been effectively carried out in aqueous media or under solvent-free conditions using reagents like sodium chlorate (B79027) (NaClO3) and hydrochloric acid (HCl), demonstrating the feasibility of such transformations. jalsnet.com

The reaction would likely involve mixing the substrate with a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride, and a catalyst, if necessary, before subjecting the mixture to microwave irradiation. The optimization of reaction parameters such as microwave power, temperature, and reaction time would be crucial to achieve high selectivity for the desired this compound isomer. The significant reduction in reaction time, from hours to minutes, is a key advantage of this method. acs.orgacs.org

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

| Energy Source | Microwave Irradiation | Oil bath, heating mantle |

| Heating Mechanism | Direct, uniform heating of polar molecules | Conduction, convection |

| Reaction Time | Minutes to seconds nih.gov | Hours to days |

| Yield | Often higher ajchem-a.com | Variable |

| Purity | Generally higher, fewer byproducts ajchem-a.com | Can be lower due to side reactions |

| Solvent Use | Can be performed solvent-free ajgreenchem.com | Often requires solvents |

| Environmental Impact | Lower energy consumption, less waste patsnap.com | Higher energy consumption, solvent waste |

Chemo-Mechanical and Ball-Milling Methods in Organic Synthesis

Chemo-mechanical methods, particularly ball-milling, represent a paradigm shift in synthetic organic chemistry, moving away from solvent-based reactions towards solid-state transformations. rsc.orgnih.gov Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions. researchgate.net This approach is inherently environmentally friendly as it often eliminates the need for bulk solvents, thereby reducing waste and potential exposure to hazardous materials. nih.gov

Ball-milling involves the use of a high-energy mill to vigorously shake or rotate a vessel containing the reactants and grinding media (balls). The repeated collisions between the balls and the reactants provide the energy required to overcome the activation barrier of the reaction. rsc.orgbenthamscience.com This technique has been successfully applied to a wide range of organic transformations, including halogenation of aromatic compounds. rsc.orgnih.gov

The synthesis of this compound via ball-milling could be envisioned by milling a suitable precursor, such as 3-methylbenzene (toluene) or a partially chlorinated derivative, with a solid chlorinating agent. For instance, the halogenation of arenes has been achieved using N-halosuccinimides (NXS) in a ball mill, sometimes with the aid of a catalyst. nih.govbeilstein-journals.org The reaction conditions, including the milling frequency, time, and the size and material of the milling balls and jar, would need to be carefully optimized to achieve the desired product with high yield and selectivity. rsc.org In some cases, a technique known as liquid-assisted grinding (LAG), where a small amount of liquid is added, can enhance the reaction rate and selectivity. nih.gov

The advantages of chemo-mechanical methods are numerous, including operational simplicity, reduced reaction times, and access to reaction pathways that may not be feasible in solution. nih.gov The solvent-free nature of these reactions simplifies product isolation and purification, further contributing to their green credentials. benthamscience.com

| Feature | Chemo-Mechanical/Ball-Milling Synthesis | Traditional Solution-Phase Synthesis |

| Reaction Medium | Solid-state or with minimal liquid (LAG) nih.gov | Bulk solvent |

| Energy Input | Mechanical force (friction, impact) researchgate.net | Thermal energy |

| Environmental Profile | Highly green, minimal to no solvent waste nih.gov | Generates solvent waste |

| Reaction Control | Controlled by milling parameters (frequency, time) rsc.org | Controlled by temperature, concentration |

| Applicability | Broad, including to insoluble reactants researchgate.net | Limited by reactant solubility |

| Work-up | Often simpler, direct isolation of product | Can be complex, requiring extraction and purification |

Electrophilic Aromatic Substitution Reactions of Chlorinated Toluene Systems

The reactivity of chlorinated toluenes in electrophilic aromatic substitution is a nuanced interplay of the directing effects of the substituents. The methyl group is an activating group, donating electron density to the aromatic ring through an inductive effect and hyperconjugation, which generally directs incoming electrophiles to the ortho and para positions. youtube.comquora.com Conversely, chlorine atoms are deactivating due to their inductive electron-withdrawing effect, but they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org In this compound, the substitution pattern is a result of the cumulative effects of one methyl group and three chlorine atoms.

The regioselectivity of electrophilic aromatic substitution on this compound is dictated by the combined directing influences of the methyl and chlorine substituents. The methyl group at position 3 strongly activates the ortho (positions 2 and 4) and para (position 6) positions. However, positions 2 and 5 are already substituted with chlorine. This leaves position 4 (ortho to the methyl group) and position 6 (para to the methyl group) as the most likely sites for electrophilic attack.

The chlorine atoms at positions 1, 2, and 5 are deactivating but also direct incoming electrophiles to their ortho and para positions.

Chlorine at C1: Directs to C2 (occupied), C6 (para), and C- (ortho, occupied).

Chlorine at C2: Directs to C1 (occupied), C3 (occupied), C4 (ortho), and C6 (ortho).

Chlorine at C5: Directs to C4 (ortho), C6 (para), and C1 (occupied).

Considering these influences, both the methyl and chlorine substituents direct towards positions 4 and 6. The steric hindrance from the adjacent chlorine atoms can also play a significant role in determining the final product distribution. quora.com For instance, attack at position 4 might be sterically hindered by the chlorine at position 5.

Interactive Data Table: Regioselectivity of Electrophilic Substitution on Toluene Derivatives

| Reactant | Reagents | Product(s) | Isomer Distribution | Reference |

| Toluene | Cl₂, FeCl₃ | o-Chlorotoluene, p-Chlorotoluene | 60% ortho, 39% para, 1% meta | libretexts.org |

| Toluene | HNO₃, H₂SO₄ | o-Nitrotoluene, p-Nitrotoluene, m-Nitrotoluene | 58.5% ortho, 37% para, 4.5% meta | libretexts.org |

| tert-Butylbenzene | HNO₃, H₂SO₄ | o-Nitro-tert-butylbenzene, m-Nitro-tert-butylbenzene, p-Nitro-tert-butylbenzene | 16% ortho, 8% meta, 75% para | libretexts.org |

The mechanism for electrophilic aromatic substitution on chlorinated toluenes, like other substituted benzenes, proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. bath.ac.uk The first step, the attack of the electrophile on the aromatic ring, is typically the rate-determining step. masterorganicchemistry.com

The rate of reaction is influenced by the nature of the substituents. Activating groups, like the methyl group, increase the rate of reaction compared to benzene, while deactivating groups, like chlorine, decrease the rate. libretexts.org In the case of this compound, the deactivating effect of the three chlorine atoms is expected to significantly slow down the rate of electrophilic substitution compared to toluene.

Kinetic studies on the chloromethylation of toluene have shown that the reaction rate can be dependent on the concentration of the electrophile, the aromatic substrate, and the catalyst. nih.govacs.org For example, the chloromethylation of toluene with methoxyacetyl chloride (MAC) and AlCl₃ in nitromethane (B149229) follows a rate law that is second order in AlCl₃ and first order in MAC, suggesting a rate-determining step involving the formation of the electrophile. nih.govacs.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is generally difficult for simple aryl halides like chlorotoluenes. However, the presence of strong electron-withdrawing groups ortho and/or para to the leaving group can facilitate this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

In this compound, the chlorine atoms themselves are the leaving groups. The electron-withdrawing nature of the other chlorine atoms can activate the ring towards nucleophilic attack. The reaction typically proceeds via an addition-elimination mechanism. libretexts.org For this specific molecule, nucleophilic attack is most likely to occur at the carbon atoms bearing a chlorine atom that is ortho or para to other chlorine atoms, as this allows for resonance stabilization of the Meisenheimer complex. libretexts.org

Another pathway for nucleophilic aromatic substitution, particularly under forcing conditions with strong bases, is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. stackexchange.com This mechanism is less common for polychlorinated benzenes but can lead to a mixture of products. stackexchange.com

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are applicable to aryl halides like this compound. wiley.comresearchgate.net These reactions typically involve a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Commonly used catalysts are based on palladium, nickel, or copper. researchgate.net For a substrate like this compound, the different chlorine atoms may exhibit different reactivities in cross-coupling reactions due to steric and electronic effects. This can potentially allow for selective functionalization at one of the chloro-substituted positions.

Examples of cross-coupling reactions that could be applied to functionalize this compound include:

Suzuki Coupling: Reaction with an organoboron compound. uwindsor.ca

Heck Reaction: Reaction with an alkene. researchgate.net

Sonogashira Coupling: Reaction with a terminal alkyne. researchgate.net

Buchwald-Hartwig Amination: Reaction with an amine.

Kumada Coupling: Reaction with a Grignard reagent. researchgate.net

Microwave-assisted transition metal-catalyzed C-P cross-coupling reactions have also been shown to be effective for the rapid formation of triarylphosphines from aryl halides. nih.gov

Interactive Data Table: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst | Coupling Partners | Bond Formed | Reference |

| Suzuki Coupling | Palladium | Aryl Halide + Organoboron | C-C | uwindsor.ca |

| Heck Reaction | Palladium | Aryl Halide + Alkene | C-C | researchgate.net |

| Sonogashira Coupling | Palladium/Copper | Aryl Halide + Terminal Alkyne | C-C | researchgate.net |

| Kumada Coupling | Nickel or Palladium | Aryl Halide + Grignard Reagent | C-C | researchgate.net |

| C-P Cross-Coupling | Transition Metal | Aryl Halide + Phosphine | C-P | nih.gov |

Oxidation and Reduction Chemistry of this compound

The oxidation of this compound can occur at either the methyl group or the aromatic ring, depending on the reaction conditions. Strong oxidizing agents can oxidize the methyl group to a carboxylic acid, yielding 2,3,5-trichlorobenzoic acid.

The reduction of this compound can involve the removal of the chlorine atoms (hydrodechlorination) or reduction of the aromatic ring. Catalytic hydrogenation is a common method for hydrodechlorination, often using a palladium or platinum catalyst. The selectivity of this process can be influenced by the catalyst, solvent, and reaction conditions, potentially allowing for the stepwise removal of chlorine atoms.

The aromatic ring of this compound is generally resistant to reduction under mild conditions due to its aromatic stability. However, under more forcing conditions, such as with a Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), the aromatic ring can be partially reduced.

Environmental Chemistry and Degradation Pathways of 1,2,5 Trichloro 3 Methylbenzene

Biodegradation Mechanisms and Microbial Transformation

Identification and Characterization of Microbial Strains Involved in Degradation

The biodegradation of chlorinated aromatic compounds, including trichlorotoluenes, is a subject of significant environmental research. While specific studies on the microbial degradation of 1,2,5-trichloro-3-methylbenzene are limited, research on analogous compounds such as trichlorobenzenes and other chlorinated toluenes provides valuable insights into the types of microorganisms and enzymatic systems likely involved in its breakdown.

Microorganisms capable of degrading these persistent organic pollutants are typically isolated from contaminated soils and industrial waste sites. These microbes often possess specialized enzymatic machinery to initiate the breakdown of the stable aromatic ring.

Bacterial Strains:

A number of bacterial strains have been identified that can degrade chlorinated benzenes and toluenes. For instance, several Pseudomonas species have demonstrated the ability to utilize chlorinated benzenes as a sole source of carbon and energy. nih.govnih.gov Strains like Pseudomonas sp. PS12 and PS14, isolated from industrial waste deposits, have been shown to grow on monochlorobenzene, various dichlorobenzenes, and 1,2,4-trichlorobenzene (B33124). nih.govnih.gov The degradation capability is often linked to the presence of potent dioxygenase enzymes that catalyze the initial oxidative attack on the aromatic ring.

Similarly, Ralstonia sp. strain T6 has been identified as an effective degrader of 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a structurally related chlorinated aromatic compound. nih.gov This suggests that bacteria from the Ralstonia genus may also have the potential to degrade other chlorinated aromatic hydrocarbons.

Research has also highlighted the role of other bacterial genera in the degradation of chlorinated compounds. For example, Micrococcus luteus ML has been shown to degrade TCP, and Bacillus thuringiensis MB497 can break down chlorpyrifos (B1668852) and its metabolite TCP. nih.govnih.gov Propane-oxidizing bacteria such as Rhodococcus jostii RHA1, Mycobacterium vaccae JOB5, and Sphingopyxis sp. AX-A have demonstrated the ability to cometabolically degrade 1,2,3-trichloropropane, indicating the broad substrate specificity of their monooxygenase enzymes. nih.gov

Fungal Strains:

While bacterial degradation of chlorinated hydrocarbons is more extensively studied, certain fungal species also possess the ability to break down these compounds. White-rot fungi, in particular, are known for their powerful and non-specific lignin-degrading enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases. These enzymes have been shown to degrade a wide range of persistent organic pollutants, including chlorinated aromatic compounds. The exact fungal strains involved in the degradation of this compound have not been specifically documented, but the known capabilities of white-rot fungi make them strong candidates for this role.

Table 1: Examples of Microbial Strains Involved in the Degradation of Related Chlorinated Compounds

| Microbial Strain | Degraded Compound(s) | Key Findings |

| Pseudomonas sp. PS12 | Monochlorobenzene, Dichlorobenzenes, 1,2,4-Trichlorobenzene | Utilizes chlorinated benzenes as sole carbon and energy source. nih.govnih.gov |

| Pseudomonas sp. PS14 | Monochlorobenzene, Dichlorobenzenes, 1,2,4-Trichlorobenzene, 1,2,4,5-Tetrachlorobenzene | Broader degradation capability than PS12. nih.govnih.gov |

| Ralstonia sp. T6 | 3,5,6-Trichloro-2-pyridinol (TCP) | Effective degradation of TCP. nih.gov |

| Micrococcus luteus ML | 3,5,6-Trichloro-2-pyridinol (TCP), Chlorpyrifos | Capable of degrading both the parent compound and its metabolite. nih.gov |

| Rhodococcus jostii RHA1 | 1,2,3-Trichloropropane (cometabolism) | Degrades via propane (B168953) monooxygenase. nih.gov |

| Mycobacterium vaccae JOB5 | 1,2,3-Trichloropropane (cometabolism) | Exhibits good degradation ability for 1,2,3-trichloropropane. nih.gov |

Metabolic Pathway Elucidation in Environmental Biodegradation

The metabolic pathways for the biodegradation of chlorinated aromatic hydrocarbons are complex and often initiated by an oxidative attack on the aromatic ring. While the specific metabolic pathway for this compound is not fully elucidated, the degradation of structurally similar compounds like 1,2,4-trichlorobenzene (1,2,4-TCB) provides a well-studied model.

The aerobic degradation of 1,2,4-TCB by Pseudomonas species typically begins with a dioxygenation step. nih.govresearchgate.net A dioxygenase enzyme incorporates both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. In the case of 1,2,4-TCB, this initial reaction yields cis-3,4,6-trichloro-1,2-dihydroxycyclohexa-3,5-diene (TCB dihydrodiol). nih.govresearchgate.net

This dihydrodiol is then rearomatized by an NAD+-dependent dihydrodiol dehydrogenase, leading to the formation of 3,4,6-trichlorocatechol (B154911). nih.govresearchgate.net This catechol intermediate is a central metabolite in the degradation pathway.

The aromatic ring of 3,4,6-trichlorocatechol is subsequently cleaved through an ortho-cleavage mechanism, catalyzed by a catechol 1,2-dioxygenase. nih.gov This enzymatic step results in the formation of 2,3,5-trichloromuconate. nih.gov From here, the degradation proceeds through a series of reactions that ultimately lead to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle. This part of the pathway can involve intermediates like 2-chloro-3-oxoadipate. nih.gov

In some cases, alternative initial reactions can occur. For example, the degradation of 1-chloro-4-nitrobenzene (B41953) by a Comamonadaceae family bacterium, strain LW1, involves the partial reduction of the nitro group, followed by a Bamberger rearrangement to form 2-amino-5-chlorophenol. researchgate.net This highlights that different substitution patterns on the benzene (B151609) ring can lead to different initial transformation steps.

For some chlorinated compounds, a hydrolytic dechlorination can be an initial step. In the degradation of 3,5,6-trichloro-2-pyridinol (TCP) by Micrococcus luteus ML, both hydrolytic-oxidative dechlorination and denitrification pathways have been proposed. nih.gov

Table 2: Proposed Intermediates in the Biodegradation of 1,2,4-Trichlorobenzene

| Intermediate | Precursor | Enzyme/Reaction Type |

| cis-3,4,6-Trichloro-1,2-dihydroxycyclohexa-3,5-diene (TCB dihydrodiol) | 1,2,4-Trichlorobenzene | Dioxygenation |

| 3,4,6-Trichlorocatechol | TCB dihydrodiol | Dehydrogenation |

| 2,3,5-Trichloromuconate | 3,4,6-Trichlorocatechol | ortho-Cleavage (Dioxygenase) |

| 2-Chloro-3-oxoadipate | 2,3,5-Trichloromuconate | Further degradation |

Abiotic Degradation Processes

Photolytic Degradation and Photosensitized Reactions

The environmental fate of this compound is also influenced by abiotic processes, particularly photolytic degradation. As a chlorinated aromatic compound, it has the potential to absorb ultraviolet (UV) radiation from sunlight, which can lead to its transformation into other chemical species. The rate and products of photolytic degradation are dependent on various factors, including the wavelength of light, the presence of photosensitizers, and the environmental medium (e.g., water, soil, air).

Direct photolysis occurs when the molecule itself absorbs light energy, leading to the excitation of electrons and subsequent chemical reactions, often involving the cleavage of carbon-chlorine bonds. This can result in the formation of less chlorinated toluenes, phenols, and other degradation products.

Photosensitized reactions can also play a significant role. In this process, other molecules in the environment, known as photosensitizers (e.g., humic substances, dissolved organic matter), absorb light energy and then transfer it to the this compound molecule, initiating its degradation. The presence of these sensitizers can significantly enhance the rate of photolytic degradation in natural waters.

The degradation products of photolysis can themselves be subject to further photochemical or biological degradation. However, in some cases, these products may be more toxic or persistent than the parent compound.

Hydrolytic Stability and Reaction Pathways

Hydrolysis is another important abiotic degradation pathway for many organic compounds in the environment. This chemical reaction involves the cleavage of a chemical bond by the addition of a water molecule. For chlorinated aromatic hydrocarbons like this compound, the carbon-chlorine bond is the primary site for potential hydrolytic attack.

Generally, aryl halides, where the halogen is directly attached to an aromatic ring, are resistant to hydrolysis under normal environmental conditions of temperature and pH. byjus.com The carbon-chlorine bond in aromatic systems is stronger than in aliphatic systems due to the partial double-bond character resulting from resonance with the benzene ring.

Significant hydrolysis of compounds like chlorobenzene (B131634) typically requires elevated temperatures and pressures, often in the presence of a strong base like sodium hydroxide (B78521). byjus.com Under typical environmental conditions, the rate of hydrolysis for this compound is expected to be very slow and, therefore, it is considered to be hydrolytically stable. This stability contributes to its persistence in the environment.

Due to its low water solubility and hydrophobic nature, this compound is more likely to partition to soil and sediment, where microbial degradation and photolysis on surfaces may be more significant degradation pathways than hydrolysis in the aqueous phase. solubilityofthings.com

Advanced Analytical Techniques for Characterization and Detection of 1,2,5 Trichloro 3 Methylbenzene

Chromatographic Methodologies for Separation and Quantification

Chromatography serves as the foundational technique for isolating 1,2,5-trichloro-3-methylbenzene from complex mixtures, which is a critical prerequisite for accurate quantification.

Gas chromatography (GC) is the premier method for analyzing volatile compounds like this compound. The choice of detector is crucial for achieving the required sensitivity and selectivity.

Electron Capture Detection (ECD): This detector is exceptionally sensitive to electrophilic compounds, particularly halogenated molecules. For a trichlorinated compound such as this compound, GC-ECD offers outstanding sensitivity, enabling the detection of trace levels in environmental samples. The detector operates by measuring the decrease in a constant electron current caused by the analyte capturing electrons. The results of a procedure using GC-ECD can be compared with other methods to evaluate accuracy. nih.gov

Flame Ionization Detection (FID): FID is a widely used, robust detector for organic compounds. While generally less sensitive to halogenated compounds than an ECD, it provides a reliable and linear response over a broad concentration range. researchgate.netnih.gov The detector functions by pyrolyzing the analyte in a hydrogen-air flame, which produces ions that generate a measurable current. FID is particularly useful when analyzing samples where the concentration of this compound is relatively high or when co-analyzing with other non-halogenated hydrocarbons.

High-Resolution Gas Chromatography (HRGC), typically employing long capillary columns (e.g., 25-60 meters), is essential for the separation of complex isomeric mixtures of chlorinated benzenes and toluenes. The high efficiency of these columns allows for the separation of compounds with very similar boiling points and polarities, which is often the case with positional isomers. The choice of the stationary phase, such as non-polar CP Sil 2 or polar OV-351, can be optimized to achieve the desired separation. nist.gov For instance, different temperature programs and carrier gases are used to ensure the effective separation of various halogenated compounds. nist.gov

An example of GC conditions used for the analysis of a structurally similar compound, 1,2,5-trichloro-3-methoxybenzene, illustrates the parameters involved in an HRGC setup.

Table 1: Example HRGC Parameters for Analysis of a Related Trichloro-Substituted Benzene (B151609) Derivative

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column Type | Capillary, OV-351 | Capillary, CP Sil 2 |

| Column Length | 25 m | 55 m |

| Column Diameter | 0.32 mm | 0.25 mm |

| Carrier Gas | N₂ | N₂ |

| Temperature Program | Isothermal or Ramped (e.g., 2 K/min from 100°C) | 40°C (3 min) -> 20°C/min -> 80°C -> 2°C/min -> 240°C (45 min) |

| Source | nist.gov | nist.gov |

This table presents data for 1,2,5-trichloro-3-methoxybenzene as a proxy to illustrate typical HRGC conditions.

While this compound itself is volatile and best suited for GC, its metabolites formed in biological systems may be more polar and less volatile. These metabolites, potentially hydroxylated or conjugated derivatives, often require Liquid Chromatography (LC) for effective separation. Untargeted metabolomics, which aims to analyze a wide range of metabolites, frequently employs LC coupled with high-resolution mass spectrometry (LC-HRMS). researchgate.net This technique is capable of analyzing the profiles of various metabolites, providing a comprehensive view of an organism's metabolic state. researchgate.net The separation in LC is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) provides unparalleled specificity for the identification and structural elucidation of compounds. When coupled with chromatography, it is the gold standard for confirmatory analysis.

GC-MS is the definitive technique for the analysis of this compound in complex samples. brjac.com.br The gas chromatograph separates the components of the mixture, after which the mass spectrometer fragments the individual compounds and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. brjac.com.br This mass spectrum serves as a chemical fingerprint, allowing for highly confident identification.

For environmental analysis, such as in water samples, pre-concentration techniques like dispersive liquid-liquid microextraction (DLLME) can be employed to enhance detection limits. researchgate.net The analysis of biological matrices can be complicated by matrix effects, where other components in the sample can suppress or enhance the analyte signal. nih.gov Careful method development and the use of internal standards are often necessary to achieve accurate quantification. nih.gov In targeted analysis, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only specific ion signals characteristic of the target analyte, significantly increasing sensitivity. dtic.mil

The identification of unknown metabolites of this compound is a significant challenge that can be addressed using High-Resolution Mass Spectrometry (HRMS). researchgate.netbohrium.com Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with an error of < 5 ppm), which allows for the determination of the elemental formula of a metabolite. nih.gov

The process generally involves:

Accurate Mass Measurement: An LC-HRMS or GC-HRMS analysis provides the accurate mass of the potential metabolite's molecular ion. nih.gov

Formula Generation: Software uses the accurate mass to generate a list of possible elemental compositions. The high mass accuracy significantly narrows down the number of potential candidates. nih.gov

Database Searching: The determined elemental formula and measured mass are used to search metabolomics databases (e.g., METLIN, HMDB) for putative identifications. bohrium.com

Isotopic Pattern Analysis: The measured isotopic pattern of the ion is compared to the theoretical pattern for the proposed formula. For a trichloro-compound, the characteristic isotopic signature of chlorine is a powerful confirmation tool.

Fragmentation Analysis (MS/MS): To differentiate between isomers, the molecular ion is fragmented, and the resulting product ion spectrum (MS/MS) provides structural information that can be used to confirm the identity of the metabolite. nih.gov

The primary challenge in metabolomics is often the differentiation of structural isomers, which have the exact same molecular formula and thus the same accurate mass. nih.gov Chromatographic separation is therefore crucial even when using HRMS. nih.gov

Table 2: Summary of Analytical Techniques for this compound and its Potential Metabolites

| Technique | Analyte Type | Primary Use | Key Advantages |

|---|---|---|---|

| GC-ECD | Parent Compound | Trace quantification | Extremely high sensitivity to halogenated compounds |

| GC-FID | Parent Compound | Quantification | Robust, reliable, wide linear range researchgate.netnih.gov |

| HRGC | Parent Compound & Isomers | Separation | Excellent resolution of isomeric mixtures nist.gov |

| LC | Non-volatile Metabolites | Separation | Suitable for polar and conjugated derivatives researchgate.net |

| GC/MS | Parent Compound | Identification & Quantification | High specificity, structural confirmation brjac.com.br |

| HRMS | Metabolites | Identification | Accurate mass for formula determination, metabolite identification bohrium.comnih.gov |

Isotope Dilution Mass Spectrometry for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements, recognized as a method of the highest metrological standing. wikipedia.org It is particularly valuable for the trace analysis of organic pollutants like chlorinated hydrocarbons in complex matrices where analyte loss during sample preparation is a significant concern. wikipedia.org The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of preparation. wikipedia.org This "isotope spike" serves as an internal standard that behaves identically to the native analyte throughout extraction, cleanup, and analysis, thereby correcting for any procedural losses or variations. wikipedia.org

While specific studies on the IDMS of this compound are not prevalent in the literature, the methodology is well-established for structurally similar compounds such as polychlorinated biphenyls (PCBs) and other chlorinated benzenes. acs.orgrsc.orgnih.govnih.gov In these analyses, isotopically labeled standards, typically enriched with Carbon-13 (¹³C) or Chlorine-37 (³⁷Cl), are spiked into the sample. acs.orgnih.gov Following extraction and cleanup, the sample is analyzed by a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS). The instrument measures the ratio of the signal from the native analyte to that of the isotopically labeled standard. wikipedia.org Since the amount of the added standard is known, this ratio allows for the precise calculation of the original concentration of the native analyte in the sample, irrespective of recovery efficiency. wikipedia.org

For chlorinated compounds, the natural isotopic abundance of chlorine (approximately 75% ³⁵Cl and 25% ³⁷Cl) creates a characteristic pattern in the mass spectrum, which aids in identification. libretexts.org The use of a ³⁷Cl-labeled standard, for example, would create a distinct isotopic pattern that can be resolved from the native compound by high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). acs.orgrsc.org This approach has been successfully applied to determine PCBs in fish samples and transformer oil, achieving low limits of detection (in the μg/kg range) and high precision, with relative standard deviations (RSDs) often below 20%. nih.govnih.gov

Table 1: Key Aspects of Isotope Dilution Mass Spectrometry for Chlorinated Aromatic Compounds

| Parameter | Description | Relevance to this compound |

| Principle | Addition of a known amount of an isotopically labeled analyte to a sample to act as an internal standard. | A ¹³C- or ³⁷Cl-labeled this compound standard would be added to the sample. |

| Instrumentation | Typically Gas Chromatography-Mass Spectrometry (GC-MS), often high-resolution (HRMS) or tandem (MS/MS). rsc.orgnih.gov | GC-MS/MS would provide the necessary selectivity and sensitivity for trace-level detection in complex matrices. |

| Advantages | High accuracy and precision, corrects for analyte loss during sample preparation, minimizes matrix effects. wikipedia.org | Crucial for obtaining reliable quantitative data from environmental or biological samples. |

| Common Isotopes | ¹³C, ³⁷Cl. acs.org | Both are suitable for creating a standard that is chemically identical but mass-spectrometrically distinct from the native analyte. |

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by probing how it interacts with different forms of electromagnetic energy. For this compound, Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide complementary pieces of information that, when combined, confirm its unique structural arrangement.

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It is based on the principle that atomic nuclei with a non-zero magnetic spin (like ¹H and ¹³C) will absorb radiofrequency energy at specific frequencies when placed in a strong magnetic field. libretexts.org These frequencies, or chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a "map" of the molecule's carbon-hydrogen framework.

For this compound, due to its asymmetric substitution pattern, all seven carbon atoms and all five hydrogen atoms are in chemically distinct environments. Therefore, its ¹³C NMR spectrum is predicted to show seven unique signals, and its ¹H NMR spectrum is predicted to show five unique signals (one for the methyl group and four for the aromatic protons).

¹H NMR: The single methyl group would appear as a singlet in the aliphatic region (typically ~2.3 ppm), similar to the methyl protons in toluene (B28343) or mesitylene. chemicalbook.comdocbrown.info The two aromatic protons would appear as distinct signals in the aromatic region (typically 7-8 ppm). Their splitting patterns would be complex due to coupling with each other.

¹³C NMR: The spectrum would display seven distinct peaks. libretexts.org The carbon of the methyl group would have a chemical shift in the aliphatic region (~20 ppm). docbrown.info The six aromatic carbons would appear in the range of ~120-140 ppm. The carbons directly bonded to chlorine atoms would be significantly deshielded (shifted downfield) due to chlorine's electronegativity. In contrast, the carbon bonded to the methyl group would be slightly shielded (shifted upfield) relative to an unsubstituted benzene carbon. libretexts.org

Table 2: Predicted NMR Spectral Features for this compound

| Nucleus | Predicted Number of Signals | Predicted Chemical Shift (ppm) Range | Notes |

| ¹H | 5 (4 aromatic, 1 methyl) | Aromatic: 7.0 - 8.0Methyl: ~2.3 | Aromatic protons will show splitting due to coupling. Methyl group protons will appear as a singlet. |

| ¹³C | 7 (6 aromatic, 1 methyl) | Aromatic (C-Cl): >130Aromatic (C-H/C-C): 120-135Methyl: ~20 | The lack of symmetry results in a unique signal for each carbon atom. |

For this compound, the spectra would be characterized by several key vibrational modes:

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. researchgate.net

C-C Stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. researchgate.net

C-Cl Stretching: The C-Cl stretching modes for chlorinated benzenes are strong and typically found in the 600-800 cm⁻¹ region. The exact frequencies depend on the substitution pattern. nih.gov

C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 700-900 cm⁻¹ region are often characteristic of the substitution pattern on the benzene ring.

The combination of IR and Raman is powerful because vibrations that are weak or forbidden in one technique may be strong in the other, providing a more complete vibrational profile of the molecule. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Activity |

| Aromatic C-H Stretch | 3050 - 3150 | IR & Raman |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | IR & Raman |

| Aromatic C=C Ring Stretch | 1400 - 1600 | IR & Raman |

| Methyl C-H Bending | 1375 - 1450 | IR & Raman |

| C-Cl Stretch | 600 - 800 | Strong in IR & Raman |

| C-H Out-of-Plane Bend | 700 - 900 | Strong in IR |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (electronic transitions). For aromatic compounds like this compound, the key transitions are π → π* within the benzene ring. up.ac.za

Benzene itself exhibits a strong primary absorption band around 200 nm and a weaker, fine-structured secondary band around 254 nm. up.ac.zalibretexts.org The attachment of substituents to the benzene ring alters the energy levels of the π orbitals, causing shifts in the absorption maxima (λ_max). Both chlorine atoms and methyl groups are considered auxochromes, which, when attached to a chromophore (the benzene ring), cause a bathochromic shift (a shift to longer wavelengths). youtube.com Therefore, this compound is expected to absorb at longer wavelengths than unsubstituted benzene, with its secondary band likely shifted to the 270-290 nm range. up.ac.za While UV-Vis spectra are generally broad and not as structurally informative as NMR or IR, they are highly useful for quantitative analysis of known compounds and for detecting the presence of an aromatic chromophore. libretexts.org

Sample Preparation and Pre-concentration Techniques for Trace Analysis

The analysis of trace levels of this compound, especially in complex environmental matrices like water or soil, requires an effective sample preparation step. The primary goals are to isolate the analyte from interfering matrix components and to concentrate it to a level detectable by the analytical instrument.

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the pre-concentration and cleanup of organic analytes from liquid samples. nih.gov The method involves passing the sample through a cartridge packed with a solid adsorbent material (the stationary phase). The analyte of interest is retained on the sorbent while the bulk of the sample matrix passes through. obrnutafaza.hr The analyte is then eluted from the cartridge with a small volume of a strong organic solvent.

For a nonpolar compound like this compound, a reversed-phase SPE mechanism is most appropriate. This involves a nonpolar stationary phase and a polar mobile phase (the sample, typically aqueous).

Sorbent Selection: C18-bonded silica (B1680970) (octadecyl) is a common and effective sorbent for extracting nonpolar to moderately polar organic compounds from water. obrnutafaza.hrresearchgate.net The nonpolar hydrocarbon chains of the C18 phase interact with the nonpolar aromatic ring of this compound via van der Waals forces, retaining it on the cartridge. Other polymeric sorbents may also be suitable. envirotech-online.com

Procedure: A typical SPE procedure involves four steps:

Conditioning: The sorbent is wetted with a solvent like methanol, followed by water, to activate the stationary phase. obrnutafaza.hr

Loading: The aqueous sample (often with adjusted pH) is passed through the cartridge. researchgate.net

Washing: The cartridge is rinsed with a weak solvent (e.g., water) to remove any remaining polar interferences.

Elution: The retained this compound is eluted with a small volume of a nonpolar organic solvent, such as dichloromethane (B109758) or acetone. researchgate.net

This process can achieve high pre-concentration factors (e.g., concentrating a 500 mL water sample into a 1-5 mL final extract), significantly lowering the method's detection limits. researchgate.net Studies on chlorobenzenes in water have demonstrated that C18-based SPE can yield excellent recoveries and detection limits in the low ng/L range. researchgate.net

Table 4: Typical Solid-Phase Extraction Protocol for this compound from Water

| Step | Solvent/Sample | Volume | Purpose |

| Conditioning | Methanol, then Reagent Water | ~10 mL each | To activate the C18 sorbent. obrnutafaza.hr |

| Loading | Aqueous Sample | 100 - 500 mL | To adsorb the analyte onto the sorbent. researchgate.net |

| Washing | Reagent Water | ~10 mL | To remove residual polar interferences. |

| Elution | Dichloromethane / Acetone | 1 - 5 mL | To desorb the analyte from the sorbent into a concentrated solution. researchgate.net |

Purge-and-Trap Techniques for Volatile Compounds

Purge-and-trap is a widely utilized dynamic headspace technique for the extraction and concentration of volatile organic compounds (VOCs) from aqueous and solid samples. This method is particularly effective for compounds that are insoluble or poorly soluble in water and have boiling points below 200°C. The process involves bubbling an inert gas, such as helium or nitrogen, through a sample. This action transfers the volatile analytes, like this compound, from the liquid or solid phase into the vapor phase.

The vapor containing the purged analytes is then swept through a trap containing one or more adsorbent materials. The selection of adsorbents is critical and is often done in layers, with a weaker sorbent followed by a stronger one, to efficiently trap a wide range of VOCs. This layered approach ensures that less volatile compounds are retained on the weaker sorbent while more volatile compounds are captured by the stronger sorbent. After the purging stage, the trap is rapidly heated, and the flow of gas is reversed (backflushed) to desorb the trapped compounds onto a gas chromatography (GC) column for separation and analysis.

Computational and Theoretical Investigations of 1,2,5 Trichloro 3 Methylbenzene

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations provide a foundational understanding of molecular behavior.

The electronic structure of 1,2,5-trichloro-3-methylbenzene is dictated by the interplay of its constituent parts: the aromatic benzene (B151609) ring, three electron-withdrawing chlorine atoms, and one electron-donating methyl group. The benzene ring itself features a delocalized π-electron system, which is perturbed by these substituents. uwosh.edu

The three chlorine atoms, due to their high electronegativity, withdraw electron density from the benzene ring through the sigma (σ) framework (an inductive effect). They can also donate electron density to the π-system through their lone pairs (a resonance effect), although the inductive withdrawal is generally dominant for halogens. The methyl group is a weak electron-donating group, both inductively and through hyperconjugation. This complex electronic environment influences the molecule's geometry, bond lengths, and charge distribution.

Molecular Orbital (MO) theory describes the bonding in terms of delocalized orbitals spread across the entire molecule. uwosh.edu For this compound, the π-orbitals of the benzene ring combine to form six molecular orbitals. The energies and compositions of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity and spectroscopic properties. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

While detailed computational studies specifically for this compound are not extensively published, data for related isomers and general principles allow for a qualitative description. Quantum chemical calculations would typically be used to quantify properties such as bond lengths, bond angles, and the partial atomic charges on each atom, revealing the precise electronic distribution.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅Cl₃ | PubChem |

| Molecular Weight | 195.47 g/mol | PubChem |

| XLogP3 | 4.2 | PubChem |

This interactive table provides computationally derived data for this compound.

Theoretical methods are instrumental in predicting the reactivity of a molecule and mapping out potential reaction pathways. For substituted benzenes, this often involves predicting the most likely sites for electrophilic aromatic substitution or nucleophilic aromatic substitution.

Computational models can calculate reactivity indices, such as the Fukui function or maps of the electrostatic potential, to identify atoms susceptible to attack. researchgate.netnih.gov

Electrostatic Potential (ESP) Maps : These maps visualize the charge distribution across the molecule. Regions of negative potential (electron-rich) are likely sites for electrophilic attack, while regions of positive potential (electron-poor) are targets for nucleophiles. For this compound, the electron-withdrawing chlorine atoms would create a more positive electrostatic potential on the ring, making it less reactive towards electrophiles than toluene (B28343) but potentially more susceptible to nucleophilic attack under harsh conditions.

Frontier Molecular Orbital (FMO) Theory : The shapes and energies of the HOMO and LUMO can predict reactivity. Electrophiles are expected to attack at positions where the HOMO has a large coefficient, while nucleophiles attack where the LUMO is largest.

Furthermore, quantum chemical calculations can model the entire energy profile of a reaction, including the structures and energies of reactants, transition states, and products. nih.gov This allows chemists to determine activation barriers and reaction enthalpies, providing a quantitative prediction of reaction feasibility and kinetics. For instance, modeling the oxidation of the methyl group or a substitution reaction on the ring would reveal the most favorable pathway and the energy required for the transformation. purdue.edu

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend beyond single molecules to examine their dynamic behavior and interactions with their environment.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, the primary conformational freedom is the rotation of the methyl group around the C-C single bond. While this rotation is generally fast at room temperature, there is a small energy barrier. Computational methods can precisely calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) and least stable (highest energy) orientations of the methyl hydrogens relative to the adjacent chlorine atoms.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "movie" of molecular behavior. nih.gov An MD simulation of this compound in a solvent or in a condensed phase would reveal how the molecule moves, vibrates, and interacts with its surroundings. This can provide insights into diffusion rates, solvation structures, and the time-averaged behavior of the molecule.

The physical properties of this compound in its solid and liquid states are governed by intermolecular interactions. These are the non-covalent forces between molecules, which include:

Van der Waals forces : Weak, universal attractions arising from temporary fluctuations in electron density.

Dipole-dipole interactions : Arise from the molecule's permanent dipole moment, caused by the asymmetrical arrangement of polar C-Cl bonds and the C-CH₃ bond.

Halogen bonding : A specific type of non-covalent interaction where a halogen atom acts as an electrophilic region (a "σ-hole") and interacts with a nucleophile. rsc.org

π-π stacking : Interactions between the aromatic rings of adjacent molecules.

Computational studies can quantify the strength of these interactions and predict how molecules will pack together in a crystal lattice. rsc.orgresearchgate.net Analysis of crystal structures of related chlorinated aromatics often reveals the importance of C-H···Cl hydrogen bonds and Cl···Cl halogen interactions in determining the packing arrangement. rsc.org Understanding these forces is crucial for predicting properties like melting point, boiling point, and solubility.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to correlate the chemical structure of a compound with its biological activity (QSAR) or physical properties (QSPR). qsartoolbox.orgrsc.org These models are built by developing mathematical equations that relate calculated molecular descriptors to an observed property.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as:

Topological descriptors : Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors : Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors : Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies, partial charges). nih.gov

Physicochemical descriptors : Such as the logarithm of the octanol-water partition coefficient (logP), which describes hydrophobicity. nih.gov

For a class of compounds like chlorinated benzenes or toluenes, QSAR models can be developed to predict toxicological endpoints. nih.govmdpi.com For example, a study might correlate the toxicity of various chlorinated benzenes with descriptors like molecular size, hydrophobicity, and electronic properties. nih.gov Similarly, QSPR models can predict physical properties like boiling point, vapor pressure, or water solubility for these compounds, which is particularly useful when experimental data is unavailable. nih.gov

Table 2: Example Descriptors Used in QSAR/QSPR Models for Chlorinated Aromatics

| Descriptor Type | Example Descriptor | Property Encoded |

|---|---|---|

| Physicochemical | log Kₒw | Hydrophobicity |

| Electronic | Dipole Moment | Molecular Polarity |

| Quantum Chemical | LUMO Energy | Electrophilicity / Electron affinity |

This interactive table lists common descriptors used in developing predictive computational models.

These models are valuable tools for environmental risk assessment and chemical design, allowing for the estimation of properties for untested chemicals based on their structure alone.

Prediction of Environmental Fate Parameters

Computational models are instrumental in forecasting the environmental behavior of chemical compounds. For this compound, key parameters that determine its partitioning in air, water, soil, and biota have been estimated using quantitative structure-property relationship (QSPR) models. These models correlate a molecule's structure with its physicochemical properties.

The octanol-water partition coefficient (logP) is a critical parameter for assessing a substance's tendency to bioaccumulate in organisms. A computed XLogP3 value of 4.2 for this compound suggests a high affinity for fatty tissues over aqueous environments, indicating a potential for bioaccumulation. nih.gov The topological polar surface area (TPSA), which is related to a molecule's ability to cross biological membranes, is calculated to be 0 Ų. nih.gov This low polarity is consistent with a hydrophobic molecule that is sparingly soluble in water.

Other computed descriptors further characterize the molecule for environmental modeling. These parameters, derived from its molecular structure, are essential inputs for more complex models that predict its transport and persistence in various environmental compartments.

Table 1: Predicted Physicochemical and Environmental Fate-Related Properties of this compound

| Parameter | Predicted Value | Significance in Environmental Fate | Source |

|---|---|---|---|

| Molecular Weight | 195.5 g/mol | Influences diffusion, volatility, and transport. | nih.gov |

| XLogP3 (Octanol-Water Partition Coefficient) | 4.2 | Indicates a high potential for bioaccumulation in organisms and sorption to organic matter in soil/sediment. | nih.gov |

| Topological Polar Surface Area (TPSA) | 0 Ų | Suggests very low water solubility and limited ability to pass through polar biological membranes via polar interactions. | nih.gov |

| Rotatable Bond Count | 0 | A rigid structure, which can influence its interaction with biological receptors and degradation pathways. | nih.gov |

| Heavy Atom Count | 10 | Used in various computational models to estimate molecular size and other properties. | nih.gov |

Theoretical Exploration of Molecular Interactions

The molecular structure of this compound dictates the nature and strength of its intermolecular interactions. Theoretical explorations, drawing on principles from studies of related chlorinated aromatic compounds, provide a framework for understanding these forces. The molecule's key features are the aromatic benzene ring, three electron-withdrawing chlorine atoms, and an electron-donating methyl group.

The primary intermolecular forces for a nonpolar molecule like this are London dispersion forces, which increase with molecular size and surface area. The presence of chlorine atoms significantly enhances the molecule's electron density, leading to stronger transient dipoles and more substantial dispersion forces compared to unsubstituted toluene.

Although the molecule as a whole is considered nonpolar, the carbon-chlorine (C-Cl) bonds possess significant dipole moments due to the high electronegativity of chlorine. The asymmetrical arrangement of these bonds in the 1,2,5- position results in a net molecular dipole moment, allowing for dipole-dipole interactions with other polar molecules.

Furthermore, theoretical studies on similar chlorinated molecules suggest the potential for halogen bonding. nih.gov This is a non-covalent interaction where the chlorine atom acts as an electrophilic species, interacting with a nucleophile. The electron-withdrawing nature of the benzene ring can create a region of positive electrostatic potential (a σ-hole) on the outermost portion of the chlorine atoms, enabling them to attract electron-rich sites on neighboring molecules. The steric hindrance from the adjacent methyl group and other chlorine atoms likely influences the geometry and strength of these potential interactions.

Table 2: Influence of Structural Features on Molecular Interactions of this compound

| Structural Feature | Influence on Molecular Interactions | Type of Interaction |

|---|---|---|

| Benzene Ring | Provides a large, nonpolar surface area and π-electron system. | London Dispersion Forces, π-π Stacking |

| Three Chlorine Atoms | Increase molecular polarizability; create local dipoles and potential for halogen bonding. | Enhanced Dispersion Forces, Dipole-Dipole Interactions, Halogen Bonding |

| Methyl Group | Contributes to the nonpolar character; can sterically hinder interactions at adjacent sites. | London Dispersion Forces, Steric Effects |

| Asymmetrical Substitution Pattern | Results in a net molecular dipole moment. | Dipole-Dipole Interactions |

Derivative Chemistry and Structure Function Relationship Studies of 1,2,5 Trichloro 3 Methylbenzene Analogues

Synthesis and Characterization of Functionalized Derivatives

The synthesis of functionalized derivatives of 1,2,5-trichloro-3-methylbenzene can be approached through several established organic chemistry pathways. These routes primarily involve either electrophilic aromatic substitution on the benzene (B151609) ring or chemical modification of the existing methyl group.

Electrophilic Aromatic Substitution: Further substitution on the aromatic ring is influenced by the directing effects of the existing chloro and methyl groups. The methyl group is an ortho-, para-director, while the chloro groups are ortho-, para-directing but deactivating. The introduction of functional groups such as nitro (-NO2) or sulfo (-SO3H) would likely occur at the remaining vacant positions on the ring, guided by a combination of these electronic effects and steric hindrance from the bulky chlorine atoms. For instance, nitration using a mixture of nitric and sulfuric acids could yield nitrated derivatives. wikipedia.org

Modification of the Methyl Group: The methyl group provides a reactive site for functionalization. Free-radical halogenation, for example, can replace the hydrogen atoms of the methyl group with bromine or chlorine, leading to the formation of halomethyl derivatives such as 1,2,5-trichloro-3-(bromomethyl)benzene or 1,2,5-trichloro-3-(trichloromethyl)benzene. epa.gov Subsequent nucleophilic substitution reactions on these halomethyl derivatives could introduce a variety of functional groups, including hydroxyl (-OH), cyano (-CN), or amino (-NH2) groups.

Synthesis of Methoxy (B1213986) Derivatives: A key derivative, 1,2,5-trichloro-3-methoxybenzene (2,3,5-trichloroanisole), can be synthesized from the corresponding phenol. nist.govnist.gov This typically involves the demethylation of a precursor or the direct methylation of a trichlorophenol, illustrating another pathway to functionalized analogues.

Characterization of these newly synthesized derivatives is crucial for confirming their structure and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic shifts for the aromatic protons and the protons on or adjacent to the functional group. ¹³C NMR would provide information on the carbon skeleton.

Infrared (IR) Spectroscopy: This technique helps identify the presence of specific functional groups by their characteristic absorption bands (e.g., C-O stretch for ethers, O-H stretch for alcohols, C=O for ketones or acids).

Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which helps in confirming the molecular formula and structural features. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a particularly useful diagnostic tool in the mass spectra of these compounds. nist.gov

Table 1: Spectroscopic Data for a Representative Derivative: 1,2,5-Trichloro-3-methoxybenzene

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅Cl₃O nist.gov |

| Molecular Weight | 211.473 g/mol nist.gov |

| CAS Registry Number | 54135-81-8 nist.gov |

| Common Synonyms | 2,3,5-Trichloroanisole nist.gov |

| Analytical Data | Available data includes Mass Spectrum (electron ionization) and Gas Chromatography information. nist.gov |

Structure-Function Relationships in Related Chlorinated Aromatic Compounds

The relationship between the structure of chlorinated aromatic compounds and their function or activity is a well-studied area. The number and position of chlorine atoms on the aromatic ring, along with the nature of other substituents, profoundly influence the molecule's physical, chemical, and biological properties. wikipedia.org

Influence of Chlorine Position: The substitution pattern affects the molecule's polarity, lipophilicity, and susceptibility to degradation. For many chlorinated aromatics, including polychlorinated biphenyls (PCBs) and dioxins, the specific arrangement of chlorine atoms is a key determinant of their environmental persistence and biological activity. taylorandfrancis.com For example, the interaction with biological targets like the aryl hydrocarbon receptor (AhR) is highly dependent on the molecule's shape and electronic properties, which are dictated by the chlorine substitution pattern. wikipedia.org

Role of Other Functional Groups: The introduction of other functional groups to the chlorinated benzene framework creates diverse functionalities.

A derivative such as 1,2,5-trichloro-3-(trichloromethyl)benzene is predicted to have utility as a flame retardant and an antimicrobial agent. epa.gov This function is directly tied to the high halogen content of the molecule.

In the case of chlorinated anisoles (methoxybenzenes), the spatial arrangement of the methoxy group relative to the chlorine atoms is critical. For the related isomer 1,3,5-trichloro-2-methoxybenzene, crystallographic studies show that the two ortho-chloro substituents force the methoxy group to rotate out of the plane of the aromatic ring. researchgate.net This steric hindrance and resulting conformational change can drastically alter the molecule's ability to interact with receptors, which is believed to be a key factor in the off-flavor characteristics of some chlorinated anisoles. researchgate.net

Exploration of Derivatives as Building Blocks for Complex Molecules

The functionalized derivatives of this compound serve as versatile chemical intermediates, or building blocks, for the synthesis of more complex molecular architectures. The reactivity of their functional groups can be harnessed to construct larger molecules through various coupling and transformation reactions.

Utilizing the Methyl Group:

Oxidation of the methyl group can produce 2,4,5-trichlorobenzoic acid. The carboxylic acid functional group is one of the most versatile in organic synthesis, enabling the formation of esters, amides, and acid chlorides. These can then be used in a wide array of subsequent reactions.

The brominated derivative, 1,2,5-trichloro-3-(bromomethyl)benzene, can be converted into a Grignard reagent. This organometallic intermediate can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds, effectively extending the carbon skeleton.